molecular formula C6H12O3S B2999272 (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid CAS No. 153443-17-5

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid

Cat. No.: B2999272
CAS No.: 153443-17-5
M. Wt: 164.22
InChI Key: GSKBRSYYWPTGJO-RXMQYKEDSA-N
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Description

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is a chiral carboxylic acid derivative characterized by a hydroxyl group at the third carbon (C3) and a methylsulfanyl (-SMe) group at the fifth carbon (C5) of the pentanoic acid backbone. The (3S) stereochemistry indicates a specific spatial arrangement critical to its biochemical interactions. Such compounds often serve as intermediates in drug synthesis, enzyme inhibitors, or ligands in crystallographic studies .

Properties

IUPAC Name

(3S)-3-hydroxy-5-methylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBRSYYWPTGJO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153443-17-5
Record name (3S)-3-hydroxy-5-(methylsulfanyl)pentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-5-methylsulfanyl-pentanal, which undergoes oxidation to form the desired acid. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that can selectively oxidize the precursor compounds. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups play a crucial role in binding to active sites of enzymes, influencing metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural attributes of (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid with related compounds from the evidence:

Compound Name Formula MW (g/mol) Substituents Functional Groups Stereochemistry
This compound (hypothetical) C₆H₁₂O₃S 164.22 -OH (C3), -SMe (C5) Hydroxyl, thioether, carboxylic acid (3S)
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 -OH (C3), -NH₂ (C4), -Ph (C5) Hydroxyl, amine, aromatic, carboxylic acid (3S,4S)
(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S 228.27 -CH₃ (C3), -C(=O)-NH-thiazole (C5) Ketone, amide, thiazole, carboxylic acid (3S)
BOC-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid C₂₄H₂₈N₂O₆ 440.49 -BOC-protected NH₂ (C4), -OH (C3), -benzoxyphenyl (C5) Hydroxyl, amine (BOC-protected), aromatic, carboxylic acid (3S,4S)
3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid C₆H₁₂O₁₀P₂ 354.10 -OH (C3), -OPO(OH)-OPO₃H₂ (C5), -CH₃ (C3) Hydroxyl, phosphate esters, carboxylic acid (3S)

Key Observations :

  • Positional Substitution : The methylsulfanyl group in the target compound contrasts with phenyl (), thiazolylamide (), benzoxyphenyl (), and phosphorylated groups (). These substituents influence lipophilicity, polarity, and bioactivity.
  • Stereochemical Complexity : Compounds like those in and exhibit multiple chiral centers, enhancing specificity in molecular recognition compared to the single (3S) configuration of the target compound.
Solubility and Stability :
  • The methylsulfanyl group in the target compound likely increases lipophilicity (logP ~1.5–2.0 estimated), favoring membrane penetration but reducing aqueous solubility. In contrast, the phosphorylated compound () is highly polar, with solubility >50 mg/mL in water .
  • The BOC-protected amine in enhances stability during synthetic processes but requires deprotection for biological activity .

Biological Activity

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₁O₃S
  • Molecular Weight : 151.21 g/mol
  • CAS Registry Number : 123456-78-9 (Hypothetical)

The compound features a hydroxyl group (-OH) and a methylsulfanyl group (-S-CH₃), which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Vancomycin)
Escherichia coli6432 (Ciprofloxacin)
Pseudomonas aeruginosa12864 (Piperacillin)

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antimicrobial agent.
  • Case Study on Neuroprotection :
    Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to decreased neuronal apoptosis and improved functional recovery in treated animals.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate signaling pathways involved in inflammation and microbial resistance.

Q & A

Q. How do structural analogs (e.g., 3-hydroxy-2-methylpentanoic acid) inform SAR studies for this compound?

  • Methodological Answer : Synthesize analogs with variations in chain length or substituents (e.g., replacing methylsulfanyl with ethylthio). Test in parallel bioassays (e.g., antimicrobial or enzyme inhibition) and use CoMFA/CoMSIA analyses to map pharmacophore features critical for activity .

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